(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
Overview
Description
(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate is a complex organic compound known for its unique chemical structure and properties
Mechanism of Action
Target of Action
It is reported that trifluoromethylpyridine derivatives, which this compound is a part of, are used in the protection of crops from pests . This suggests that the compound may target certain enzymes or proteins in pests that are crucial for their survival.
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the death of the pests.
Pharmacokinetics
Trifluoromethylpyridines are known for their stability and resistance to metabolic degradation, which can lead to increased bioavailability .
Biochemical Analysis
Biochemical Properties
(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to the inhibition of their activity. This interaction is primarily due to the compound’s ability to bind to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine. Additionally, this compound interacts with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding interaction is facilitated by the compound’s unique structural features, which allow it to fit precisely into the enzyme’s active site. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in the modulation of various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity. Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, altering its impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced enzyme inhibition and improved cellular responses. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for achieving desired biological effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites. These metabolic pathways are crucial for the compound’s elimination from the body and its overall biological activity. Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a vital role in facilitating its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters. These properties determine its accumulation in target tissues and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can interact with nuclear receptors, modulating gene expression and cellular responses. These subcellular interactions are essential for the compound’s overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxamide
- (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
Uniqueness
Compared to similar compounds, (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate stands out due to its ester functional group, which can influence its reactivity and solubility. This unique feature makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO2/c15-8-3-1-7(2-4-8)6-23-13(22)10-9(14(18,19)20)5-21-12(17)11(10)16/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHHLAXCCUQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C(=NC=C2C(F)(F)F)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121790 | |
Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1656294-84-6 | |
Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1656294-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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